REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:10].[N+:14]([O-])([OH:16])=[O:15]>>[Cl:8][C:5]1[CH:6]=[C:7]([N+:14]([O-:16])=[O:15])[C:2](=[O:10])[NH:3][CH:4]=1
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring 25 ml
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To this was slowly added
|
Type
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CUSTOM
|
Details
|
After the exothermic reaction
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Type
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TEMPERATURE
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Details
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the mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
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Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
ADDITION
|
Details
|
added to a mixture of 12 ml
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Type
|
ADDITION
|
Details
|
was added 7 g
|
Type
|
TEMPERATURE
|
Details
|
to warm spontaneously to room temperature
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Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethyl formamideethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(NC1)=O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |